2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-6-8-17(9-7-16)22-13-18(21)20-11-10-15(12-20)14-4-2-1-3-5-14/h1-9,15H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUKJHFVMGMZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate halogenated ethanone derivative under basic conditions to form the fluorophenoxy intermediate.
Formation of the Phenylpyrrolidinyl Intermediate: Separately, 3-phenylpyrrolidine is synthesized through the reaction of phenylacetonitrile with a suitable amine under reductive amination conditions.
Coupling Reaction: The final step involves the coupling of the fluorophenoxy intermediate with the phenylpyrrolidinyl intermediate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under various conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in the development of therapeutic agents, particularly in treating various diseases.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit mutant forms of receptor tyrosine kinases, which are often implicated in tumor growth. Research has shown that such inhibitors can lead to reduced tumor proliferation in preclinical models.
- Neuropharmacological Effects : The pyrrolidine moiety is associated with neuroactive properties. Compounds resembling this structure have been investigated for their influence on neurotransmitter systems, potentially affecting mood and cognitive functions.
Case Studies
Several studies have highlighted the biological activities of compounds related to 2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone:
- Study on Dual Inhibitors : A notable study focused on dual inhibitors targeting p38 MAPK and phosphodiesterase 4 (PDE4), demonstrating significant anti-inflammatory effects. This suggests that compounds with similar scaffolds could exhibit multifaceted biological activities, including anti-inflammatory properties.
- Kinase Inhibition Research : Investigations into kinase inhibitors have underscored their role in treating conditions associated with aberrant kinase activity, such as certain cancers and inflammatory diseases. The potential of this compound in such contexts remains an area ripe for exploration.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity to these targets, while the phenylpyrrolidinyl group can modulate the compound’s overall activity. Pathways involved may include signal transduction, neurotransmitter modulation, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone: Similar structure but with a bromine atom instead of fluorine.
2-(4-Methylphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents.
Biological Activity
2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C19H19FN2O2
- Molecular Weight : 326.3648 g/mol
- CAS Number : 954651-34-4
The structure features a fluorophenoxy group and a pyrrolidine moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have focused on the compound's anticancer potential. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 (mouse leukemia) | <10 | Inhibition of DNA synthesis |
| HepG2 (liver cancer) | <15 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | <20 | Cell cycle arrest in G1 phase |
These findings suggest that the compound may induce cell death through mechanisms involving apoptosis and cell cycle regulation.
Neuroprotective Effects
The compound has shown promise in neuroprotection. In animal models of neurodegeneration, it exhibited the ability to reduce oxidative stress markers and improve cognitive function. This was evidenced by:
- Reduction in ROS Levels : Treatment led to a significant decrease in reactive oxygen species (ROS), indicating a protective effect on neuronal cells.
- Behavioral Improvements : Animals treated with the compound displayed enhanced memory and learning capabilities compared to control groups.
Mechanistic Studies
Mechanistic studies have elucidated several pathways through which this compound exerts its effects:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival.
- Modulation of Apoptotic Pathways : It activates caspases, leading to programmed cell death in cancer cells.
- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative damage in neuronal tissues.
Case Studies
A notable case study involved the administration of the compound in a preclinical model of glioblastoma. The results indicated:
- Tumor Size Reduction : A significant decrease in tumor volume was observed after treatment.
- Survival Rate Improvement : Treated animals had an extended survival time compared to untreated controls.
These outcomes highlight the therapeutic potential of this compound in oncology.
Q & A
Q. How should researchers design experiments to investigate synergistic effects with co-administered therapeutics?
- Methodology : Use factorial design experiments to test combinations with known drugs. Monitor synergy via Chou-Talalay combination indices (CI) in dose-response matrices. Mechanistic studies (e.g., Western blotting for pathway markers) can identify molecular interactions. Ensure pharmacokinetic compatibility (e.g., plasma protein binding assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
